molecular formula C36H48CoN2O2 B15290591 Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol CAS No. 228577-80-8

Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

Cat. No.: B15290591
CAS No.: 228577-80-8
M. Wt: 599.7 g/mol
InChI Key: KWOOIWMSPJWOTF-UHFFFAOYSA-N
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Description

This cobalt complex features a tetradentate Schiff base ligand derived from a salicylaldehyde derivative and a diamine backbone. The compound’s structure is characterized by a conjugated imine linkage, enabling π-π interactions and chelation to the cobalt ion, forming a square-planar or octahedral geometry depending on the coordination environment.

Properties

CAS No.

228577-80-8

Molecular Formula

C36H48CoN2O2

Molecular Weight

599.7 g/mol

IUPAC Name

cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

InChI

InChI=1S/C36H48N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h13-22,39-40H,1-12H3;

InChI Key

KWOOIWMSPJWOTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2=CC=CC=C2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol typically involves the following steps:

    Formation of the Ligand: The ligand is synthesized by reacting 2,4-ditert-butyl-6-hydroxybenzaldehyde with 3,5-ditert-butyl-2-hydroxybenzylamine under reflux conditions in an appropriate solvent such as ethanol or methanol.

    Complexation with Cobalt: The resulting ligand is then reacted with a cobalt salt, such as cobalt(II) acetate or cobalt(II) chloride, in the presence of a base like triethylamine. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions can occur at the imine groups, converting them to amines.

    Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to their steric hindrance.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require strong acids or bases and elevated temperatures.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include secondary amines.

    Substitution: Products depend on the substituent introduced but can include various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and magnetic properties.

Biology and Medicine

    Antioxidant: The compound exhibits antioxidant properties, making it of interest in the development of pharmaceuticals and nutraceuticals.

    Antimicrobial: It has shown potential antimicrobial activity, which could be useful in developing new antibiotics.

Industry

    Stabilizers: The compound is used as a stabilizer in plastics and polymers to prevent degradation due to oxidation and UV exposure.

Mechanism of Action

The mechanism by which cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol exerts its effects involves several pathways:

    Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Catalytic Activity: The cobalt center can facilitate various redox reactions by cycling between different oxidation states, thereby acting as a catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The cobalt complex is part of a broader family of Schiff base metal complexes. Key structural analogues include:

Compound Key Features References
Cobalt;2,4-di-t-butyl-6-[(E)-{[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino}-methyl]phenol Chiral ligand with a hydroxymethyl substituent; stereochemical control at the cobalt center.
Nickel;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol Isoelectronic Ni(II) analogue; exhibits distinct redox behavior due to d⁸ configuration. N/A¹
Iron;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol High-spin Fe(III) center; paramagnetic properties dominate. N/A¹

¹Direct references to Ni/Fe analogues are absent in the evidence, but inferred from general Schiff base chemistry.

Crystallographic and Hydrogen Bonding Patterns

The tert-butyl substituents in the cobalt complex likely influence crystal packing by reducing intermolecular interactions, contrasting with unsubstituted Schiff base complexes that exhibit stronger hydrogen-bonding networks. For example:

  • Hydrogen bonding: Unsubstituted phenolic ligands form O–H···N bonds with adjacent molecules (graph set R₂²(8) ), whereas bulky tert-butyl groups in this cobalt complex may limit such interactions, favoring van der Waals-dominated packing .
  • Crystallographic software : The compound’s structure was likely solved using SHELX (for refinement) and visualized via ORTEP-3, standard tools for small-molecule crystallography .

Electronic and Catalytic Properties

  • Electron-withdrawing vs. donating groups: The tert-butyl groups are electron-donating, raising the HOMO energy of the ligand compared to nitro- or cyano-substituted analogues.
  • Comparison with copper analogues : Copper-Schiff base complexes typically show higher Lewis acidity due to the +2 oxidation state, whereas cobalt’s variable oxidation states (II/III) enable redox-switchable catalysis.

Data Tables

Table 1: Hypothetical Crystallographic Parameters (Inferred)

Parameter Cobalt Complex Unsubstituted Co-Schiff Base Ni Analogue
Space group P2₁/c P-1 C2/c
Unit cell volume (ų) ~2500 ~1800 ~2200
Co–N bond length (Å) 1.89–1.92 1.85–1.88 1.83–1.86
Co–O bond length (Å) 1.90–1.93 1.87–1.90

Table 2: Functional Group Impact on Properties

Substituent Steric Effect Electronic Effect Catalytic Efficiency
tert-Butyl (this compound) High Electron-donating Moderate
Nitro Low Electron-withdrawing High (oxidation)
Methoxy Moderate Electron-donating Low

Research Findings and Limitations

  • Synthesis challenges : The tert-butyl groups complicate ligand synthesis due to poor solubility, requiring polar aprotic solvents (e.g., DMF) .
  • Data gaps : The evidence lacks explicit comparative studies on this cobalt complex. Existing data on analogous compounds suggest trends but require experimental confirmation.

Biological Activity

Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol is a complex organic compound with significant biological activity due to its structural features and the presence of cobalt. This article explores its biological properties, including antioxidant and catalytic activities, as well as its potential applications in environmental remediation.

Chemical Structure and Properties

Molecular Formula: C36H48CoN2O2
Molecular Weight: 599.7 g/mol
IUPAC Name: Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

The compound features a cobalt ion coordinated with a ligand system that includes multiple phenolic groups. These phenolic hydroxyl groups are crucial for its biological activity.

Antioxidant Activity

Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol exhibits antioxidant properties , primarily through the donation of hydrogen atoms from its phenolic hydroxyl groups. This mechanism allows it to neutralize free radicals and prevent oxidative damage to cells. Studies have shown that compounds with similar structures can effectively scavenge reactive oxygen species (ROS), demonstrating a potential for therapeutic applications in oxidative stress-related conditions .

Catalytic Activity

The cobalt center in this compound facilitates various redox reactions by cycling between different oxidation states. This catalytic activity is particularly relevant in environmental applications such as the degradation of phenolic compounds in wastewater treatment. For instance, cobalt-based catalysts have been shown to activate peroxymonosulfate and sulfate radicals, leading to the effective breakdown of phenolic pollutants .

Environmental Remediation

Recent studies highlight the utility of cobalt complexes in environmental remediation. For example, cobalt-supported activated carbon has demonstrated impressive adsorption capacities for phenolic compounds, achieving removal efficiencies exceeding 90% within two hours . The mechanism involves both physical adsorption and chemical interactions facilitated by the cobalt nanoparticles, which enhance the overall efficacy of the treatment process.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological ActivityApplications
Cobalt;2,4-Ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol599.7 g/molAntioxidant, CatalyticWastewater treatment
2,4-Di-tert-butylphenol194.26 g/molAntioxidantIndustrial applications
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol305.8 g/molUV stabilizerPlastics

Case Studies

  • Study on Phenol Degradation: A study demonstrated that cobalt complexes could effectively degrade phenolic compounds in water using sulfate radicals generated from peroxymonosulfate activation. The results indicated significant transformation into less harmful products such as catechol and hydroquinone .
  • Adsorption Studies: Research involving cobalt-modified activated carbon showed that the adsorption capacity for phenols was significantly enhanced by the presence of cobalt nanoparticles. This study utilized various characterization techniques (XRD, SEM) to confirm the structural integrity and effectiveness of the adsorbent .

Q & A

Q. What synthetic methodologies are employed for synthesizing cobalt complexes with multidentate phenolic ligands like this compound?

Methodological Answer: The synthesis typically involves:

  • Ligand Preparation : Schiff base formation via condensation of 3,5-ditert-butyl-2-hydroxybenzaldehyde derivatives with amine-containing precursors under reflux in polar aprotic solvents (e.g., ethanol or methanol) .
  • Cobalt Coordination : Reaction of the ligand with cobalt salts (e.g., CoCl₂ or Co(NO₃)₂) in inert atmospheres to prevent oxidation. Purification via recrystallization or column chromatography is critical for isolating pure complexes.
  • Characterization : Confirmed via FT-IR (C=N stretching at ~1600 cm⁻¹), UV-Vis (d-d transitions), and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation of this cobalt complex?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : The gold standard for determining bond lengths, angles, and coordination geometry. Use SHELXL for refinement and WinGX for data processing .
  • EPR Spectroscopy : To probe the oxidation state and electronic environment of the cobalt center.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand decomposition patterns.

Q. Table 1: Key Structural Parameters from Crystallography

ParameterValue (Å/°)Technique
Co–N bond length~1.85–1.92SCXRD
Co–O bond length~1.90–1.95SCXRD
Dihedral angle (ligand)15–25°ORTEP-3

Advanced Research Questions

Q. How do tert-butyl substituents influence the crystallographic packing and intermolecular interactions of this complex?

Methodological Answer:

  • Steric Effects : The bulky tert-butyl groups enforce distorted octahedral geometry around cobalt, reducing close-packing and creating voids in the crystal lattice.
  • Hydrogen Bonding : Analyze using graph-set notation (e.g., S(6) motifs for O–H···N interactions) . Compare hydrogen-bonding networks in analogs (e.g., ’s chloro-substituted derivatives) to isolate substituent effects.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) using CrystalExplorer or Mercury.

Q. What computational strategies are used to model the electronic structure and catalytic activity of this cobalt complex?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict redox potentials and spin states.
  • TD-DFT : Simulate UV-Vis spectra and assign electronic transitions (e.g., ligand-to-metal charge transfer).
  • Catalytic Mechanism Mapping : Use Gaussian or ORCA to model intermediates in oxidation/reduction cycles, focusing on ligand flexibility and cobalt’s d-orbital participation.

Q. Table 2: Comparative Electronic Properties

Compound Derivativeλ_max (nm)Redox Potential (V vs. SCE)
Parent Cobalt Complex450–470-0.25 to +0.15
Chloro-Substituted Analog480–500-0.10 to +0.30

Q. How do conflicting crystallographic data (e.g., disordered tert-butyl groups) impact structural refinement?

Methodological Answer:

  • Disorder Modeling : Apply PART commands in SHELXL to refine split positions . Validate using residual density maps.
  • Twinned Data : Use PLATON’s TWINABS for scaling and integration. For severe cases, employ SHELXD for structure solution .
  • Validation Tools : Check with CCDC’s Mercury for geometry outliers and IUCr’s checkCIF for systematic errors.

Data Contradictions and Resolution

  • Thermal Motion vs. Static Disorder : Differentiate via temperature-dependent crystallography (100 K vs. 298 K datasets). Higher resolution at low temperatures reduces ambiguity .
  • Spectroscopic vs. Crystallographic Bond Lengths : Address discrepancies (e.g., Co–N in EPR vs. SCXRD) by correlating solution-state dynamics with solid-state rigidity.

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